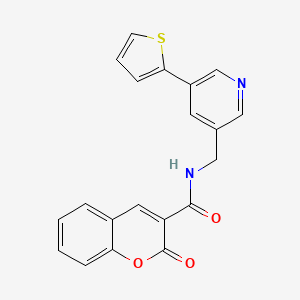

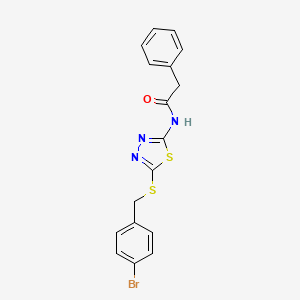

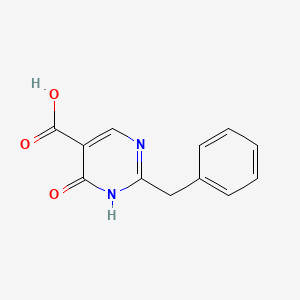

2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a derivative of 2H-chromene, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their properties, which can be used to infer potential characteristics of the compound.

Synthesis Analysis

The synthesis of related compounds involves the formation of chromene structures with various substituents. For instance, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides involves the use of IR, NMR, and mass spectra to investigate the structures . Similarly, 2-oxo-2H-chromenylpyrazolecarboxylates are synthesized through a [3 + 2] cycloaddition reaction . These methods could potentially be adapted for the synthesis of the compound , with the appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often characterized by spectroscopic methods. The stereochemistry of such compounds can be complex, as seen in the diastereoisomeric pairs of thiazolidinone derivatives, which are resolved using techniques like NMR and HPLC . The chromene core can adopt different conformations about the C-N bond, influencing the overall molecular geometry .

Chemical Reactions Analysis

Chromene derivatives can participate in various chemical reactions. The formation of phenylchromeno[4,3-c]pyrazol-4(1H)-ones from phenylhydrazones suggests that the chromene moiety can be functionalized to create diverse structures . The reactivity of the compound would likely be influenced by the presence of the thiophen-2-yl and pyridin-3-yl substituents, which could affect its electronic and steric properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be quite varied. For example, the photophysical properties such as UV and fluorescence are discussed for 2-oxo-2H-chromenylpyrazolecarboxylates . The polymorphism observed in 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives indicates that the compound may also exhibit different crystalline forms, which could affect its solubility, stability, and bioavailability . The antianaphylactic activity of related thieno[2,3-b]pyridin-3-yl compounds suggests potential biological activities for the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Synthesis

- Chromone-3-carboxamides, including compounds similar to 2-oxo-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide, have been used in reactions with cyanothioacetamide to form derivatives like 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles (Kornev et al., 2019).

Biological Activities

Microbial Activity :

- Derivatives of 2-oxo-2H-chromene-3-carbohydrazide, related to the compound , have shown microbial activity against various bacteria and fungi, indicating potential use in antimicrobial treatments (Mostafa et al., 2013).

Synthesis of Complexes :

- Novel organic ligands similar to the compound have been synthesized and used to create metal complexes like copper(II), cobalt(II), and nickel(II) complexes. These complexes have applications in spectroscopic studies and potentially in bioinorganic chemistry (Myannik et al., 2018).

Antimicrobial and Antifungal Activities :

- Synthesis of derivatives has led to compounds with moderate antibacterial activity against various microorganisms, suggesting potential in developing new antimicrobial agents (Laxmi et al., 2012).

Synthesis and Properties

- The synthesis of derivatives of this compound has been explored for creating various chemical structures, contributing to the field of synthetic chemistry and the development of novel compounds with potential pharmaceutical applications (Vetyugova et al., 2018).

Additional Research Areas

- The compound's derivatives have been studied in the context of non-linear optical (NLO) properties and molecular docking, indicating their potential in material science and computational chemistry research (Jayarajan et al., 2019).

Eigenschaften

IUPAC Name |

2-oxo-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(16-9-14-4-1-2-5-17(14)25-20(16)24)22-11-13-8-15(12-21-10-13)18-6-3-7-26-18/h1-10,12H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVSSDCVLNFOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)

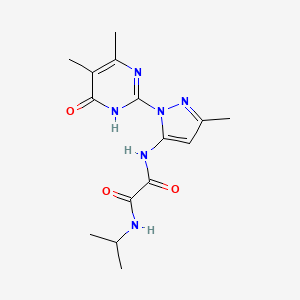

![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

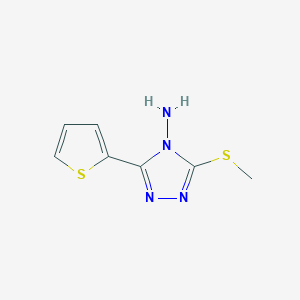

![N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}cyclopropanamine](/img/structure/B3012596.png)

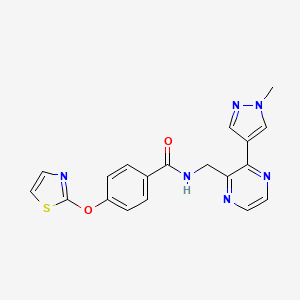

![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)

![5-(5-Chloropyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B3012612.png)

![1-(4-Bromophenyl)-3-[(4-methylphenyl)amino]propan-1-one](/img/structure/B3012613.png)